Hyoscyamine sulfate

概要

説明

Hyoscyamine sulfate is a naturally occurring tropane alkaloid found in plants of the Solanaceae family, such as henbane, mandrake, and deadly nightshade (Atropa belladonna) . It is the levorotary isomer of atropine and is known for its anticholinergic properties, which make it useful in treating various medical conditions .

準備方法

Synthetic Routes and Reaction Conditions: Hyoscyamine sulfate can be synthesized through the extraction of hyoscyamine from plant sources followed by its conversion to the sulfate salt. The extraction process typically involves:

Plant Material Preparation: The plant material is dried and ground.

Extraction: The alkaloids are extracted using solvents such as methanol or ethanol.

Purification: The extract is purified using techniques like liquid-liquid extraction and chromatography.

Conversion to Sulfate Salt: The purified hyoscyamine is reacted with sulfuric acid to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by chemical synthesis and purification processes. The production is carried out under controlled conditions to ensure high purity and yield .

化学反応の分析

Types of Reactions: Hyoscyamine sulfate undergoes various chemical reactions, including:

Oxidation: Hyoscyamine can be oxidized to form tropic acid derivatives.

Reduction: Reduction reactions can convert hyoscyamine to tropine derivatives.

Substitution: Hyoscyamine can undergo substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products:

Oxidation: Tropic acid derivatives.

Reduction: Tropine derivatives.

Substitution: Various substituted tropane alkaloids.

科学的研究の応用

Gastrointestinal Disorders

Hyoscyamine sulfate is commonly prescribed to treat various gastrointestinal conditions, including:

- Irritable Bowel Syndrome (IBS) : It alleviates abdominal cramps and spasms by inhibiting gastrointestinal motility and reducing gastric acid secretion .

- Peptic Ulcers : The drug helps manage symptoms by decreasing gastric secretions, thus providing symptomatic relief .

Urological Conditions

This compound is effective in treating conditions such as:

- Overactive Bladder : It reduces bladder spasms and urinary frequency by blocking acetylcholine receptors in the bladder wall .

- Urinary Incontinence : Its anticholinergic properties help control involuntary urination .

Respiratory Disorders

The medication is utilized in managing respiratory conditions:

- Asthma : this compound can help reduce bronchial secretions, aiding patients with asthma or chronic obstructive pulmonary disease (COPD) during acute episodes .

Neurological Applications

Recent studies have explored the use of this compound in treating bradycardia (slow heart rate) in veterinary medicine, demonstrating its potential to increase heart rate in dogs and cats .

Pharmacological Studies

This compound has been the subject of various pharmacological investigations:

- A study comparing this compound with ketorolac tromethamine for pain relief in ureteral colic found that while both medications reduced pain, ketorolac was more effective than this compound alone . This highlights the need for further research into optimal combinations of analgesics.

Chiral Separation Techniques

Research has focused on the enantioseparation of this compound using high-performance liquid chromatography (HPLC). This method allows for the determination of its stereoisomers, which can have different pharmacological effects . The study demonstrated effective resolution of racemic mixtures, which is crucial for ensuring the efficacy and safety of pharmaceutical formulations.

Case Studies

Several case studies illustrate the clinical use of this compound:

- A case series reported its use in managing clinical bradycardia in veterinary patients, where it successfully increased heart rates without significant adverse effects .

- In emergency medicine, a study evaluated its efficacy in combination with ketorolac for ureteral colic. The findings indicated no significant additional benefit from this compound when used alongside ketorolac, suggesting careful consideration when prescribing this combination .

Safety and Side Effects

While generally well-tolerated, this compound can cause side effects such as dry mouth, blurred vision, and dizziness due to its anticholinergic activity. Adverse events can occur if overdosed or used improperly, emphasizing the importance of monitoring patients closely during treatment .

作用機序

Hyoscyamine sulfate exerts its effects by inhibiting the action of acetylcholine, a neurotransmitter in the parasympathetic nervous system. This inhibition occurs at muscarinic receptors, leading to decreased motility of the gastrointestinal tract, reduced secretion of stomach acid, and relaxation of smooth muscles . The compound also affects the central nervous system, providing relief from spasms and pain .

類似化合物との比較

Atropine: A racemic mixture of hyoscyamine and its enantiomer, known for similar anticholinergic properties.

Scopolamine: Another tropane alkaloid with similar uses but differing in its sedative effects.

Hyoscine: Closely related to hyoscyamine, used primarily for its antiemetic properties.

Uniqueness of Hyoscyamine Sulfate: this compound is unique due to its specific isomeric form, which provides distinct pharmacological effects compared to its racemic mixture (atropine) and other related compounds. Its targeted action on muscarinic receptors makes it particularly effective in treating gastrointestinal and bladder disorders .

生物活性

Hyoscyamine sulfate is a tropane alkaloid derived from plants in the Solanaceae family, notably Atropa belladonna and Datura stramonium. It is primarily known for its anticholinergic properties, acting as a competitive antagonist of muscarinic acetylcholine receptors. This article explores the biological activity of this compound, including its pharmacodynamics, therapeutic applications, adverse effects, and relevant case studies.

Pharmacodynamics

This compound exerts its effects by blocking the action of acetylcholine at various muscarinic receptors throughout the body:

- M1 Receptors : Located in the central nervous system (CNS), antagonism can lead to cognitive impairment.

- M2 Receptors : Found in cardiac tissues; antagonism results in increased heart rate and contractility.

- M3 Receptors : Present in smooth muscle; antagonism decreases peristalsis and secretions from glands such as salivary and gastric glands.

- M4 and M5 Receptors : Also located in the CNS, contributing to its cognitive effects.

The compound has been noted to have approximately 98% of the anticholinergic potency of atropine, making it highly effective for its intended uses .

Therapeutic Applications

This compound is indicated for various medical conditions, including:

- Gastrointestinal Disorders : It is used to relieve symptoms associated with functional gastrointestinal disorders and biliary colic.

- Renal Colic : It alleviates pain associated with kidney stones.

- Respiratory Conditions : It can be employed to reduce bronchial secretions during surgery or other procedures.

Table 1: Summary of Therapeutic Uses

| Condition | Mechanism of Action | Dosage Form |

|---|---|---|

| Functional GI Disorders | Reduces smooth muscle spasms | Oral, Sublingual |

| Biliary Colic | Antispasmodic effect | Oral, Injectable |

| Renal Colic | Pain relief | Oral, Injectable |

| Acute Rhinitis | Reduces secretions | Oral |

Case Studies

-

Colonoscopy Premedication Study :

A study involving 116 adult patients assessed the efficacy of intravenous this compound as a premedication for colonoscopy. Results indicated that patients receiving hyoscyamine had significantly shorter cecal intubation times (median 9.2 vs. 12.9 minutes) and reported better sedation and comfort levels during the procedure. However, a notable adverse effect was a 27% incidence of sinus tachycardia among those treated with hyoscyamine . -

Combination Therapy for Ureteral Colic :

Another study evaluated the combination of this compound with ketorolac tromethamine for pain relief in ureteral colic patients. The findings revealed no significant difference in pain relief when hyoscyamine was added to ketorolac, suggesting that it may not enhance analgesic effects in this context .

Adverse Effects

While this compound is effective for various indications, it also presents several adverse effects:

- Common Side Effects : Dry mouth, blurred vision, dizziness, constipation.

- Serious Effects : Sinus tachycardia, urinary retention, confusion (especially in elderly patients).

- Toxicity : Overdose can lead to severe symptoms including respiratory depression and CNS stimulation. Treatment typically involves symptomatic support .

特性

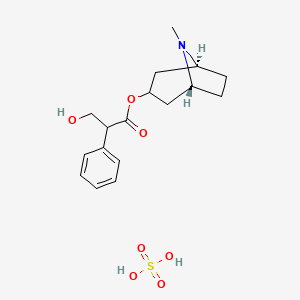

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t13-,14+,15?,16?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFQPODMEGSXHC-ZZJGABIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2472-17-5, 55-48-1 | |

| Record name | Atropine, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002472175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atropine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。